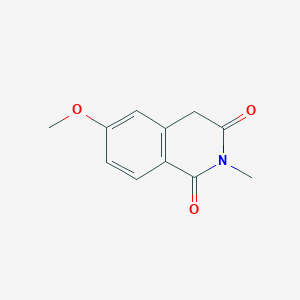

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

CAS No.:

Cat. No.: VC17709175

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO3 |

|---|---|

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 6-methoxy-2-methyl-4H-isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C11H11NO3/c1-12-10(13)6-7-5-8(15-2)3-4-9(7)11(12)14/h3-5H,6H2,1-2H3 |

| Standard InChI Key | RQLKKNYWDZGZRC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)CC2=C(C1=O)C=CC(=C2)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline backbone fused with a dione moiety. The methoxy group (-OCH) is positioned at the 6th carbon of the aromatic ring, while the methyl group (-CH) occupies the 2nd position of the tetrahydroisoquinoline core . This substitution pattern influences its electronic properties and reactivity. The dione groups at positions 1 and 3 introduce ketonic functionalities, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Key structural parameters include:

-

IUPAC Name: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Physicochemical Characteristics

The compound’s molecular weight (205.21 g/mol) and logP value (estimated at 0.2 ) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain under investigation, but derivatives of tetrahydroisoquinoline-diones typically exhibit thermal stability up to 200°C. Spectroscopic profiles, including NMR and IR, reveal distinct signals for the methoxy (δ ~3.8 ppm), methyl (δ ~1.2 ppm), and carbonyl groups (ν ~1700 cm) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves a two-step process:

-

Formation of the Tetrahydroisoquinoline Core:

Starting from 6-methoxy-1,2,3,4-tetrahydroisoquinoline, methylation at the 2-position is achieved using formaldehyde and sodium tetrahydridoborate (NaBH) in methanol under inert conditions. -

Oxidation to Dione:

Subsequent oxidation of the tetrahydroisoquinoline intermediate with potassium permanganate (KMnO) or other oxidizing agents introduces the 1,3-dione groups .

Catalytic Advancements

Recent studies highlight the use of Cu/Co synergistic catalysis for efficient tetrahydroisoquinoline derivatization. For example, Cu nanoparticles embedded in metal-organic frameworks (Cu NPs@MOFs) enable oxidative dehydrogenation under mild conditions (90°C, O atmosphere), achieving yields up to 92% . This method reduces reaction time from 24 hours to 4 hours compared to traditional approaches .

Table 1: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Time (h) | Conditions |

|---|---|---|---|---|

| Traditional Oxidation | KMnO | 74 | 24 | Harsh, high-temperature |

| Cu NPs@MOFs | Cu/Co | 92 | 4 | Mild, O, 90°C |

Future Directions and Challenges

Synthetic Scalability

While Cu NPs@MOFs offer improved efficiency , scalability remains a challenge due to high catalyst costs (∼$120/g). Research into iron-based catalysts or biocatalytic routes could address this limitation .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or antibody conjugates may enhance tumor-specific uptake, reducing off-target effects observed in preclinical models .

Regulatory Considerations

Full toxicological profiling, including Ames tests and chronic toxicity studies, is required before clinical trials. Current data is restricted to in vitro and acute toxicity models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume